2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
This compound, 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione, is a dioxoisoindoline that has been included as a pharmacophore group in diverse drug-like molecules with a wide range of biological activity . It has been evaluated as an Acetylcholinesterase (AChE) inhibitor , a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .
Synthesis Analysis
The compound was synthesized and crystallized as part of a study . The synthesis of this compound and others like it has been carried out using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .Molecular Structure Analysis
The geometric structure of the crystal and the theoretical compound (from molecular modeling) were analyzed and compared, finding a close correlation . The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .Chemical Reactions Analysis
The compound was synthesized using a new synthetic strategy based on the 12 principles of green chemistry . The reaction lasted 1–8 min, synthesizing up to 5 g each time .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its geometric structure. The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .Scientific Research Applications
- Research : DIMEDOI was synthesized, crystallized, and evaluated as an AChE inhibitor. It exhibits competitive inhibition (Ki values ranging from 0.33 to 0.93 mM) and low acute toxicity (LD50 > 1600 mg/kg) compared to clinically approved AChE inhibitors .
Acetylcholinesterase (AChE) Inhibition
Dopamine Receptor Modulation
Mechanism of Action
Safety and Hazards
Future Directions
Due to the multiple undesirable effects of drugs currently employed to treat Alzheimer’s disease, the present values of 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione suggest the importance of future studies on this and other structurally related compounds to analyze their selectivity for and interactions with cholinesterases, and their potential .
properties
IUPAC Name |
2-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-15-8-7-12(11-16(15)27-2)18-21-17(28-22-18)9-10-23-19(24)13-5-3-4-6-14(13)20(23)25/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYVXDTRFCDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione |
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